molecular formula C18H28N2O2 B8257271 tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B8257271
M. Wt: 304.4 g/mol
InChI Key: AKOQQKXDCBMOCZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring core that is substituted with a phenethylamine moiety and protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances the compound's stability and makes it an ideal synthetic intermediate, as it can be easily removed under mild acidic conditions to reveal a secondary amine for further functionalization. The 4-(2-aminoethyl)piperidine structural motif is a recognized pharmacophore in neuropharmacology. Scientific literature indicates that compounds based on the 4-(2-aminoethyl)piperidine core have been identified as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a novel molecular target for the treatment of psychotic disorders such as schizophrenia . These TAAR1 agonists have shown efficacy in vivo by reducing dopamine-dependent hyperlocomotion in animal models, positioning them as promising leads for novel antipsychotic therapies that do not directly antagonize dopamine D2 receptors, thereby potentially avoiding associated side effects . As such, this compound serves as a versatile precursor for researchers developing and optimizing new chemical entities, particularly in the realm of central nervous system (CNS) targets. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 4-[3-(2-aminoethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-8-15(9-12-20)16-6-4-5-14(13-16)7-10-19/h4-6,13,15H,7-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQQKXDCBMOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

The foundational step involves Suzuki-Miyaura cross-coupling to attach a 3-acetylphenyl group to the piperidine ring. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with 3-bromoacetophenone under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–90°C. This step achieves near-quantitative yields (99%) due to the boronic ester’s high reactivity.

Key Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 M aqueous solution)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

  • Temperature: 85°C, 12 hours

Reductive Amination of the Acetyl Group

The acetyl moiety is converted to a 2-aminoethyl group via reductive amination. tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is treated with ammonium acetate and acetic acid in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at 25°C for 16 hours. This two-stage process achieves 100% yield by selectively reducing the imine intermediate without affecting the Boc group.

Mechanistic Insights

  • Imine Formation : The ketone reacts with ammonium acetate to form a Schiff base.

  • Reduction : NaBH₃CN selectively reduces the C=N bond to C–NH₂, yielding the primary amine.

Optimization Data

ParameterValue
Reaction Time2 hours (imine) + 16 hours (reduction)
Temperature25°C
SolventMethanol
Yield100%

Buchwald-Hartwig Amination of Halogenated Intermediates

Synthesis of tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate

A halogenated precursor is prepared via Suzuki-Miyaura coupling using 3-bromophenylboronic acid and tert-butyl 4-trifluoroborate piperidine-1-carboxylate. This step ensures precise positioning of the bromine atom for subsequent amination.

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄

  • Solvent: Toluene/EtOH (3:1 v/v)

  • Yield: 85–90%

Introduction of the 2-Aminoethyl Group

The bromine atom undergoes Buchwald-Hartwig amination with ethylenediamine in the presence of a palladium-Xantphos catalyst system. This method directly installs the 2-aminoethyl group but requires careful optimization to avoid over-alkylation.

Challenges and Solutions

  • Side Reactions : Competitive β-hydride elimination is suppressed using bulky ligands (Xantphos) and low temperatures (60°C).

  • Protection : The primary amine is temporarily protected as a phthalimide to prevent coordination with the palladium catalyst.

Performance Metrics

ParameterValue
CatalystPd₂(dba)₃/Xantphos
Temperature60°C
Solvent1,4-Dioxane
Yield65–70%

Resolution of Racemic Mixtures

Synthesis of Racemic tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Racemic synthesis involves coupling tert-butyl 4-(3-vinylphenyl)piperidine-1-carboxylate with hydroxylamine under hydroamination conditions (e.g., Rh catalyst). This method produces a 1:1 enantiomeric mixture but suffers from moderate yields (50–60%).

Enantiomeric Resolution Using Chiral Acids

The racemate is resolved using D-(−)-di-p-toluoyl tartaric acid (D-DTTA) in ethanol/water. The diastereomeric salts are crystallized, separated, and treated with NaOH to isolate the enantiopure compound.

Industrial Scalability

  • Solvent Ratio : Ethanol/H₂O (15:1 v/v) optimizes crystal formation.

  • Yield : 45–50% per enantiomer.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYieldCostScalabilityChirality Control
Suzuki + Reductive95–100%HighModerateNo
Buchwald-Hartwig65–70%Very HighLowNo
Racemic Resolution45–50%ModerateHighYes

Key Findings

  • The Suzuki-reductive amination route offers the highest yield but lacks stereocontrol.

  • Buchwald-Hartwig amination is less efficient due to side reactions.

  • Racemic resolution is preferred for enantiopure synthesis despite lower yields.

Industrial-Scale Production Considerations

Continuous Flow Reductive Amination

Adopting continuous flow reactors for the reductive amination step reduces reaction time from 16 hours to 2 hours and improves safety by minimizing NaBH₃CN handling.

Solvent Recycling

Methanol and 1,4-dioxane are recovered via fractional distillation, reducing waste and cost by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Role in PROTAC Development

Targeted Protein Degradation:
One of the primary applications of tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative biopharmaceuticals designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases that are driven by aberrant protein function. The incorporation of this compound into PROTACs enhances their ability to form ternary complexes with target proteins and E3 ligases, thereby facilitating effective degradation pathways .

Impact on Drug-Like Properties:
The structural characteristics of this compound contribute to the optimization of drug-like properties in bifunctional degraders. Its semi-flexible nature allows for better spatial orientation within the complex, which is crucial for achieving high efficacy in targeted degradation strategies .

Pharmaceutical Applications

Potential Therapeutic Uses:
Research indicates that compounds similar to this compound may serve as intermediates in the synthesis of various pharmaceutical agents, including beta-lactamase inhibitors. These inhibitors are essential for combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics . The synthesis pathways involving this compound can lead to the development of new therapeutic agents that enhance the efficacy of existing antibiotics.

Case Studies and Experimental Findings

Animal Model Studies:
In experimental settings, compounds related to this compound have been tested in animal models for their pharmacological effects. For instance, studies involving lupus disease models have demonstrated that certain derivatives can modulate immune responses effectively. These findings suggest that such compounds may play a role in developing treatments for autoimmune diseases by influencing inflammatory pathways .

Mechanistic Insights:
Investigations into the mechanisms of action reveal that compounds like this compound can significantly affect gene expression related to immune responses. For example, treatment with certain derivatives has been shown to downregulate disease-related interferon-modulated genes, indicating potential therapeutic benefits in conditions characterized by excessive immune activation .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and proximity of the target protein and the E3 ligase, facilitating efficient degradation .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents Key Features Physical State Synthesis Yield Spectral Data (Examples) Safety Notes Reference
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate 3-(2-Aminoethyl)phenyl Primary amine for hydrogen bonding; meta-substituted phenyl Likely solid* Not reported N/A (hypothetical) Requires standard amine-handling precautions Target
tert-Butyl 4-(pyridin-3-yl)-4-aminopiperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl, amino Aromatic pyridine ring; dual amino groups Light yellow solid Not reported IR, NMR, MS (M+ = 277.36) Requires respiratory and eye protection
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate 2-Aminoethyl Direct aminoethyl on piperidine (no phenyl) Oil (assumed) 68% (final step) NMR (δ 1.4–3.2 ppm for piperidine/ethyl) No specific hazards reported
tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate 3-Acetylphenyl Electron-withdrawing acetyl group Solid (MP not reported) Not reported IR (C=O stretch ~1700 cm⁻¹), MS (M+ = 317.4) Standard carbamate precautions
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzyl Fluorinated aromatic ring; benzylamino group Solid Not reported ¹⁹F NMR (~-110 ppm for F), MS (M+ = 326.38) Fluorine-related stability concerns
tert-Butyl 4-(3-(trifluoromethyl)phenyl)-pyrazolyl-piperidine-1-carboxylate (5n) 3-Trifluoromethylphenyl, pyrazole Trifluoromethyl enhances lipophilicity Brown oil 79% ¹H NMR (δ 7.5–8.2 ppm for CF₃), [α]D²⁰ = +9.9 Requires halogenated solvent handling

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 5n increases logP compared to the target compound’s aminoethyl group .
  • Solubility: Aminoethyl and pyridinyl groups (PK03447E-1) enhance water solubility relative to acetyl or trifluoromethyl analogs .

Research Implications

  • Drug Design: The aminoethyl group in the target compound offers a versatile handle for conjugation (e.g., with carboxylic acids or carbonyls) .
  • SAR Studies : Substituent position (meta vs. para) significantly impacts receptor binding, as seen in TAAR1 agonists .
  • Safety Optimization : Reducing amine reactivity (e.g., via Boc protection) improves handling without compromising bioactivity .

Biological Activity

tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 387827-19-2

The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl phenyl moiety, which is crucial for its biological interactions.

Research indicates that this compound may influence various biological pathways, particularly through its interaction with G-protein coupled receptors (GPCRs). It has been studied for its agonistic effects on GPR119, a receptor involved in glucose homeostasis and insulin secretion.

Pharmacological Effects

  • GPR119 Agonism :
    • The compound has shown promising activity as a GPR119 agonist, which is significant for the treatment of type 2 diabetes mellitus (T2DM). In vitro studies demonstrated that certain derivatives exhibited EC50_{50} values comparable to known GPR119 agonists like AR231453 .
  • Anti-inflammatory Properties :
    • In cellular models, the compound has been evaluated for its ability to inhibit inflammatory pathways, specifically by reducing IL-1β release and pyroptosis in macrophages. For instance, modifications to the structure have led to derivatives that significantly inhibit these inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GPR119 AgonismEC50_{50} values similar to AR231453
IL-1β InhibitionReduction of IL-1β release by approximately 19%
Pyroptosis InhibitionUp to 35% reduction in pyroptotic cell death

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that derivatives of this compound can exhibit favorable absorption and distribution characteristics. For example, a related compound was shown to have a half-life of approximately 80 minutes when administered intravenously .

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step protocols, including:
  • Protection/Deprotection: Use tert-butyl chloroformate to protect the piperidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane) .
  • Arylation: Introduce the 3-(2-aminoethyl)phenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated reactions .
  • Optimization Tips: Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM vs. methanol) to improve yield. Control temperature (0–25°C) to minimize side reactions like hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C18_{18}H28_{28}N2_2O2_2: 304.47 g/mol) .
  • Elemental Analysis: Verify purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • Protective Equipment: Wear flame-resistant lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
  • Spill Management: Neutralize acidic by-products with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the position of the aminoethyl group on the phenyl ring influence reactivity and biological activity?

  • Methodological Answer:
  • Steric Effects: The meta-position (3-substituted phenyl) reduces steric hindrance compared to ortho-substituted analogs, enhancing nucleophilic substitution efficiency .
  • Biological Relevance: The aminoethyl group’s orientation affects binding to targets like GPCRs; compare IC50_{50} values of meta- vs. para-substituted analogs in receptor assays .
  • Example Data:
Substituent PositionYield (%)IC50_{50} (nM)
3-(2-aminoethyl)phenyl7812
4-(2-aminoethyl)phenyl6545

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer:
  • Reproducibility Checks: Verify stoichiometry (e.g., exact equivalents of tert-butyl chloroformate) and solvent dryness .
  • By-Product Analysis: Use LC-MS to identify impurities (e.g., deprotected piperidine or unreacted starting materials) .
  • Case Study: A 15% yield discrepancy was traced to incomplete Boc-deprotection; adding TFA (1 eq.) in DCM resolved the issue .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model binding poses in serotonin receptors, focusing on hydrogen bonds between the aminoethyl group and Asp155 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Store aliquots at 4°C (short-term), -20°C (long-term), and 40°C (degradation studies) .
  • pH Sensitivity: The Boc group hydrolyzes rapidly at pH < 3; use buffered solutions (pH 5–7) for biological assays .

Q. How do structural modifications (e.g., fluorination) alter pharmacological properties?

  • Methodological Answer:
  • Fluorine Substitution: Replace the phenyl ring’s hydrogen with fluorine to enhance metabolic stability and BBB penetration. Compare logP values (e.g., fluorinated analog: logP = 2.1 vs. parent: logP = 1.8) .
  • In Vivo Testing: Assess pharmacokinetics in rodent models; fluorinated derivatives show 30% higher plasma half-life .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how do they impact activity?

  • Methodological Answer:
  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Activity Differences: The (R)-enantiomer may show 10-fold higher affinity for dopamine receptors than the (S)-form .

Q. How to design structure-activity relationship (SAR) studies to optimize efficacy?

  • Methodological Answer:
  • Scaffold Modulation: Synthesize analogs with varying substituents (e.g., methyl, chloro) on the phenyl ring and test in enzyme inhibition assays .
  • Key Parameters: Correlate IC50_{50} with electronic (Hammett σ) and steric (Taft Es_s) parameters to identify optimal substituents .

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